molecular formula C13H25O6P B14317678 Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate CAS No. 113537-76-1

Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate

Cat. No.: B14317678
CAS No.: 113537-76-1
M. Wt: 308.31 g/mol
InChI Key: WKJOZFZPEPSWNA-UHFFFAOYSA-N
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Description

Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate is an organic compound with a complex structure that includes both ester and phosphanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes nucleophilic substitution with an alkyl halide to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of enolate chemistry and nucleophilic substitution reactions are likely employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Alkyl halides and other electrophiles are common reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols.

Scientific Research Applications

Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate involves its reactivity as a nucleophile. The enolate ion formed from the compound can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is exploited in various synthetic pathways to create complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate is unique due to the presence of both ester and phosphanyl groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to simpler analogs.

Properties

113537-76-1

Molecular Formula

C13H25O6P

Molecular Weight

308.31 g/mol

IUPAC Name

diethyl 2-(2-diethoxyphosphanylethyl)propanedioate

InChI

InChI=1S/C13H25O6P/c1-5-16-12(14)11(13(15)17-6-2)9-10-20(18-7-3)19-8-4/h11H,5-10H2,1-4H3

InChI Key

WKJOZFZPEPSWNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCP(OCC)OCC)C(=O)OCC

Origin of Product

United States

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